molecular formula C18H17N5O B2773754 6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide CAS No. 1905143-99-8

6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Cat. No. B2773754
CAS RN: 1905143-99-8
M. Wt: 319.368
InChI Key: KMDBHDYBCQSQSG-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide, also known as PPQ-102, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPQ-102 has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Optical Sensors and Biological Applications

Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are utilized as exquisite sensing materials in the development of optical sensors. These compounds have a range of biological and medicinal applications, making them suitable for creating sensors that require high sensitivity and specificity (Jindal & Kaur, 2021).

Synthesis of Heterocycles

Enaminoketones and enaminonitriles, closely related to pyrimidine derivatives, serve as versatile building blocks for the synthesis of various heterocycles, including pyrimidines. These compounds are important intermediates in the synthesis of natural products and exhibit potential as anticonvulsant compounds, demonstrating the chemical versatility and potential therapeutic applications of pyrimidine derivatives (Negri, Kascheres & Kascheres, 2004).

Antitumor Activity

The design and synthesis of agents based on the pyrrolobenzimidazole or azomitosene ring system, which includes structures similar to pyrimidine derivatives, have shown significant antitumor activity. These compounds act through DNA alkylation and cleavage upon reductive activation, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Skibo, 1998).

Corrosion Inhibitors

Quinoline derivatives, which share structural similarities with pyrimidine compounds, have been widely used as anticorrosive materials. Their effectiveness against metallic corrosion underscores the potential of pyrimidine derivatives in industrial applications, particularly in the protection of metals (Verma, Quraishi & Ebenso, 2020).

Central Nervous System (CNS) Drugs

Research into functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity has highlighted heterocycles with nitrogen, such as pyrimidine derivatives. These compounds are being explored for their effects on conditions ranging from depression to convulsion, indicating their potential in developing new CNS drugs (Saganuwan, 2017).

Optoelectronic Materials

Pyrimidine derivatives are also investigated for their applications in optoelectronics. Incorporation into π-extended conjugated systems has shown great value for creating novel materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, demonstrating the versatility of pyrimidine derivatives beyond biomedical applications (Lipunova, Nosova, Charushin & Chupakhin, 2018).

properties

IUPAC Name

6-pyrrolidin-1-yl-N-quinolin-8-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(15-11-16(21-12-20-15)23-9-1-2-10-23)22-14-7-3-5-13-6-4-8-19-17(13)14/h3-8,11-12H,1-2,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDBHDYBCQSQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyrrolidin-1-yl)-N-(quinolin-8-yl)pyrimidine-4-carboxamide

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